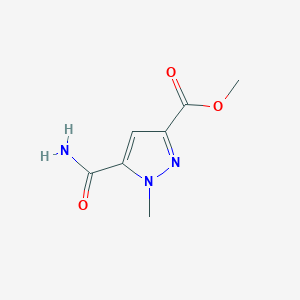
1-bromo-3-tert-butyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-tert-butyl-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-tert-butyl-2-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-tert-butyl-2-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-tert-butyl-2-methylphenol if hydroxide is the nucleophile.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is 3-tert-butyl-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-tert-butyl-2-methylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing reactions to specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-tert-butyl-5-methylbenzene
- 1-Bromo-2-tert-butyl-4-methylbenzene
- 1-Bromo-4-tert-butyl-2-methylbenzene
Uniqueness
1-Bromo-3-tert-butyl-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of the tert-butyl and methyl groups at specific positions influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Número CAS |
1369886-50-9 |
|---|---|
Fórmula molecular |
C11H15Br |
Peso molecular |
227.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



